3-(Pyrazin-2-yloxy)benzaldehyde
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Description
3-(Pyrazin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C11H8N2O2 and a molecular weight of 200.2 . It is also known by its IUPAC name, 3-(2-pyrazinyloxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for 3-(Pyrazin-2-yloxy)benzaldehyde is 1S/C11H8N2O2/c14-8-9-2-1-3-10(6-9)15-11-7-12-4-5-13-11/h1-8H . This indicates that the molecule consists of a benzaldehyde group (a benzene ring with a formyl group) linked to a pyrazine ring (a six-membered ring with two nitrogen atoms) via an ether linkage.Physical And Chemical Properties Analysis
3-(Pyrazin-2-yloxy)benzaldehyde is a solid powder at ambient temperature . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Research has demonstrated the use of benzaldehyde derivatives, including compounds similar to 3-(Pyrazin-2-yloxy)benzaldehyde, in the synthesis of various heterocyclic compounds. These processes often involve cyclocondensation reactions and have applications in creating bioactive molecules (Khoshkholgh et al., 2012), (Katkar et al., 2011).
Catalytic Transformations
- Benzaldehyde derivatives are utilized in various catalytic transformations, such as in the synthesis of dienes and aldehydes. This involves catalytic reactions that can be applied to different derivatives for the cleavage of ether rings and the formation of functionalized compounds (Yeh et al., 2004).
Formation of Tricyclic Scaffolds
- There has been a development of efficient strategies for synthesizing tricyclic scaffolds like benzofuro[2,3-b]pyrazines using processes that include multistep cascade sequences. These processes utilize benzaldehyde derivatives and have been found to exhibit significant anticancer activity (Wang et al., 2019).
Synthesis of Pyrano[2,3-d]pyrimidines
- Benzaldehydes are also used in the microwave-assisted synthesis of pyrano[2,3-d]pyrimidines and related compounds, showcasing their utility in facilitating novel synthetic methodologies (Devi et al., 2003).
Investigation of Steric Effects
- Studies involving benzaldehyde derivatives have been conducted to understand steric effects in certain chemical reactions. These studies help in understanding the mechanism of reactions involving such compounds (Glas et al., 2001).
properties
IUPAC Name |
3-pyrazin-2-yloxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-8-9-2-1-3-10(6-9)15-11-7-12-4-5-13-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVLRDWQVHJLHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397535 |
Source
|
Record name | 3-(Pyrazin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yloxy)benzaldehyde | |
CAS RN |
887344-44-7 |
Source
|
Record name | 3-(2-Pyrazinyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pyrazin-2-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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